3-(Ethylsulfinyl)propanoic acid
Overview
Description
3-(Ethylsulfinyl)propanoic acid is an organic compound with the molecular formula C5H10O3S It is characterized by the presence of an ethylsulfinyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Ethylsulfinyl)propanoic acid can be synthesized from 3-ethylthiopropionate through a series of oxidation reactions. The process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to convert the thioether group to a sulfoxide group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The process would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfinyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: Further oxidation of the sulfoxide group to a sulfone using strong oxidizing agents.
Reduction: Reduction of the sulfoxide group back to a thioether using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the sulfoxide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thioether derivatives.
Substitution: Formation of various substituted propanoic acid derivatives.
Scientific Research Applications
3-(Ethylsulfinyl)propanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Ethylsulfinyl)propanoic acid involves its interaction with various molecular targets and pathways. The sulfoxide group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the compound may interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfinyl)propanoic acid: Similar structure with a methyl group instead of an ethyl group.
3-(Propylsulfinyl)propanoic acid: Similar structure with a propyl group instead of an ethyl group.
3-(Butylsulfinyl)propanoic acid: Similar structure with a butyl group instead of an ethyl group.
Uniqueness
3-(Ethylsulfinyl)propanoic acid is unique due to its specific ethylsulfinyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the ethylsulfinyl group provides advantageous characteristics .
Biological Activity
Overview
3-(Ethylsulfinyl)propanoic acid, with the molecular formula CHOS, is an organic compound characterized by an ethylsulfinyl group attached to a propanoic acid backbone. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the context of redox reactions and interactions with biomolecules.
The presence of the sulfoxide group in this compound allows it to participate in various chemical reactions, such as oxidation, reduction, and nucleophilic substitution. These properties are crucial for its biological activity, as they influence how the compound interacts with enzymes and proteins within biological systems.
The biological activity of this compound is primarily attributed to its ability to modulate oxidative states within cells. The sulfoxide group can undergo redox reactions, which may affect cellular signaling pathways and enzyme functions. Additionally, the compound may interact with specific proteins or enzymes, potentially leading to therapeutic effects.
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of this compound against various pathogens. In vitro assays have shown that this compound exhibits bactericidal activity against Mycobacterium tuberculosis (Mtb), suggesting a potential role in tuberculosis treatment. The minimum inhibitory concentration (MIC) values for effective activity were found to be below 0.5 μM in certain conditions, indicating strong efficacy against drug-resistant strains .
Study on Antimicrobial Activity
A study conducted at the National Institute of Allergy and Infectious Diseases evaluated the efficacy of this compound against Mtb. The compound was tested in various media that simulate in vivo conditions. Results showed significant bactericidal activity, supporting its potential as a therapeutic agent for tuberculosis .
Compound | MIC (μM) | Activity |
---|---|---|
This compound | <0.5 | Bactericidal against Mtb |
Control Compound | >50 | No significant activity |
Study on Redox Activity
Another investigation focused on the redox properties of sulfoxides similar to this compound. The study highlighted how these compounds could influence oxidative stress responses in cells, potentially leading to protective effects against oxidative damage .
Properties
IUPAC Name |
3-ethylsulfinylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-2-9(8)4-3-5(6)7/h2-4H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINZVIZTKIBBOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20522774 | |
Record name | 3-(Ethanesulfinyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20522774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137375-82-7 | |
Record name | 3-(Ethanesulfinyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20522774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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